molecular formula C25H23FN6O B10889633 1-(4-fluorophenyl)-3,6-dimethyl-N-(1-propyl-1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-(4-fluorophenyl)-3,6-dimethyl-N-(1-propyl-1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10889633
M. Wt: 442.5 g/mol
InChI Key: NBSWBBXNQYVSJK-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3,6-dimethyl-N~4~-(1-propyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a benzimidazole moiety, a pyrazolopyridine core, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-3,6-dimethyl-N~4~-(1-propyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps:

    Formation of the benzimidazole moiety: This can be achieved by reacting o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Synthesis of the pyrazolopyridine core: This involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a pyridine carboxylic acid.

    Coupling of the fluorophenyl group:

    Final coupling and purification: The final step involves coupling the benzimidazole moiety with the pyrazolopyridine core and the fluorophenyl group, followed by purification using techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3,6-dimethyl-N~4~-(1-propyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorophenyl group or the benzimidazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles such as alkyl halides for electrophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(4-Fluorophenyl)-3,6-dimethyl-N~4~-(1-propyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3,6-dimethyl-N~4~-(1-propyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: This compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3,6-dimethyl-N~4~-(1-propyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
  • 1-(4-Bromophenyl)-3,6-dimethyl-N~4~-(1-propyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
  • 1-(4-Methylphenyl)-3,6-dimethyl-N~4~-(1-propyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Uniqueness

1-(4-Fluorophenyl)-3,6-dimethyl-N~4~-(1-propyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C25H23FN6O

Molecular Weight

442.5 g/mol

IUPAC Name

1-(4-fluorophenyl)-3,6-dimethyl-N-(1-propylbenzimidazol-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C25H23FN6O/c1-4-13-31-21-8-6-5-7-20(21)28-25(31)29-24(33)19-14-15(2)27-23-22(19)16(3)30-32(23)18-11-9-17(26)10-12-18/h5-12,14H,4,13H2,1-3H3,(H,28,29,33)

InChI Key

NBSWBBXNQYVSJK-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1NC(=O)C3=C4C(=NN(C4=NC(=C3)C)C5=CC=C(C=C5)F)C

Origin of Product

United States

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